molecular formula C21H19N3O4 B8271461 Fmoc-D-ala(1-pyrazolyl)-OH CAS No. 948594-98-7

Fmoc-D-ala(1-pyrazolyl)-OH

Cat. No.: B8271461
CAS No.: 948594-98-7
M. Wt: 377.4 g/mol
InChI Key: LFIMKADLAIDVGC-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Ala(1-pyrazolyl)-OH is a protected D-amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and a 1-pyrazolyl substituent on the β-carbon of the D-alanine backbone . This structural modification introduces a heteroaromatic side chain, which can influence peptide conformation, solubility, and bioactivity. The pyrazole ring provides hydrogen-bonding capabilities through its two adjacent nitrogen atoms, making it valuable for designing peptides with specific interactions, such as metal coordination or receptor binding .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

948594-98-7

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m1/s1

InChI Key

LFIMKADLAIDVGC-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CN4C=CC=N4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview of Analogues

The following table compares Fmoc-D-Ala(1-pyrazolyl)-OH with structurally related Fmoc-protected D-alanine derivatives:

Compound Name Substituent Molecular Weight CAS Number Key Applications Unique Features
This compound 1-Pyrazolyl 377.40 1217450-35-5 Peptide engineering, metal coordination Heteroaromatic H-bonding sites
Fmoc-D-Ala(beta-cyclobutyl)-OH Cyclobutyl 379.46 478183-63-0 Conformational studies, protease resistance Rigid side chain enhances stability
Fmoc-D-Ala(N3)-OH 3-Azido 352.33 1016163-79-3 Click chemistry (CuAAC/SPAAC) Enables bioconjugation
Fmoc-D-Ala(Styr)-OH Styryl 413.48 215190-23-1 Fluorescent probes, hydrophobic interactions Extended π-system for aromatic stacking
Fmoc-D-Ala(cPen)-OH Cyclopentyl 379.46 1262802-59-4 Hydrophobic core design Steric bulk for peptide folding
Fmoc-D-Ala(1-Pyrenyl)-OH 1-Pyrenyl 511.58 406955-45-1 Fluorescent labeling High quantum yield for imaging

Data Sources :

Key Research Findings

This compound
  • Synthesis : Typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) between Fmoc-D-Ala-OH and a pyrazole-containing moiety, followed by purification via column chromatography .
  • Applications :
    • Metal Coordination : The pyrazole ring chelates transition metals (e.g., Cu²⁺, Zn²⁺), enabling the design of metallopeptides .
    • Bioactivity : Used in peptide-based inhibitors targeting enzymes with hydrophobic or aromatic binding pockets .
Fmoc-D-Ala(beta-cyclobutyl)-OH
  • Conformational Restraint : The cyclobutyl group restricts side-chain rotation, stabilizing β-sheet and turn structures in peptides .
  • Protease Resistance : Incorporation into peptides reduces degradation by proteases, enhancing bioavailability .
Fmoc-D-Ala(N3)-OH
  • Click Chemistry : The azide group participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkynes, facilitating site-specific modifications in drug delivery systems .
Fmoc-D-Ala(Styr)-OH
  • Fluorescence Quenching : The styryl group’s extended π-system allows for Förster resonance energy transfer (FRET) studies in peptide dynamics .
Fmoc-D-Ala(1-Pyrenyl)-OH
  • Imaging Applications : Pyrenyl’s strong fluorescence makes it suitable for tracking peptide localization in cellular environments .

Performance Metrics and Challenges

  • Yield and Purity :
    • This compound synthesis typically achieves ~80% yield after purification , comparable to cyclobutyl and styryl derivatives .
    • Azide-containing derivatives (e.g., Fmoc-D-Ala(N3)-OH) require stringent reaction conditions to avoid side reactions, reducing yields to ~50% .
  • Solubility :
    • Pyrazolyl and azide derivatives exhibit moderate solubility in polar solvents (e.g., DMF, DMSO) .
    • Hydrophobic substituents (e.g., cyclopentyl, pyrenyl) require co-solvents like dichloromethane .

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